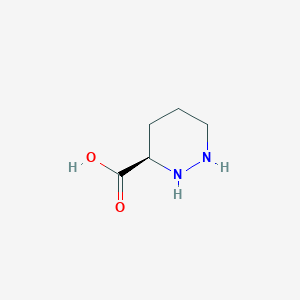

(R)-Hexahydropyridazine-3-carboxylic acid

Description

Significance of Hexahydropyridazine (B1330357) Scaffolds in Heterocyclic Chemistry

The hexahydropyridazine core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.gov This structural motif is present in a wide array of biologically active compounds, demonstrating its versatility in interacting with various biological targets. acs.org The presence of the nitrogen atoms allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for drug design. nih.gov

Derivatives of the pyridazine (B1198779) and hexahydropyridazine ring systems have been reported to exhibit a broad spectrum of pharmacological activities, including:

Anticancer researchgate.netmdpi.com

Antibacterial researchgate.netunc.edu

Antifungal researchgate.net

Anti-inflammatory unc.edu

Antiviral acs.org

Antihypertensive acs.org

Stereochemical Importance of (R)-Configuration in Chiral Building Blocks

Stereochemistry plays a pivotal role in pharmacology, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological targets such as enzymes and receptors. slideshare.netijpsjournal.comresearchgate.net The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. researchgate.net Consequently, the use of enantiomerically pure chiral building blocks is of paramount importance in the synthesis of modern pharmaceuticals. researchgate.net

(R)-Hexahydropyridazine-3-carboxylic acid, also known as (R)-piperazic acid, is a valuable chiral building block for several reasons:

Defined Stereochemistry: The (R)-configuration at the 3-position provides a specific and defined three-dimensional orientation for substituents, which is crucial for precise molecular recognition by biological targets.

Conformational Constraint: The cyclic nature of the hexahydropyridazine ring imparts significant conformational rigidity to the molecule. researchgate.netresearchgate.net When incorporated into peptides, this rigidity can stabilize specific secondary structures, such as β-turns, which are often essential for biological activity. unc.edumdpi.com This conformational constraint reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. nih.gov

Scaffold for Diversity: The chiral scaffold of this compound serves as a template for the synthesis of a variety of complex molecules. Its functional groups can be selectively modified to create libraries of compounds for drug discovery and structure-activity relationship (SAR) studies. unc.edu

Historical Context and Early Discoveries of Piperazic Acid Derivatives

The discovery of piperazic acid is intrinsically linked to the exploration of natural products. The first identification of a piperazic acid-containing natural product was in 1959 with the isolation of the monamycins from Streptomyces jamaicensis. unc.edunih.govrsc.org This discovery marked the entry of this unique non-proteinogenic amino acid into the field of natural product chemistry.

Following the initial discovery of the monamycins, the piperazic acid motif was subsequently identified in a rapidly growing number of natural products from various sources. nih.govrsc.org By the end of 2018, the piperazic acid residue had been found in over 30 families of natural products, encompassing more than 140 distinct compounds. researchgate.netnih.gov Many of these natural products exhibit potent and diverse biological activities, including anti-malarial, anti-apoptotic, and anti-bacterial properties. researchgate.netnih.gov

The timeline below highlights some key milestones in the discovery of piperazic acid-containing natural products:

| Year | Discovery | Significance |

| 1959 | Monamycins isolated from Streptomyces jamaicensis. unc.edu | First identification of a piperazic acid-containing natural product. |

| 1970s onwards | Identification in numerous other natural products. | Established piperazic acid as a recurring motif in bioactive microbial metabolites. |

| Present | Found in over 140 natural products from more than 30 families. researchgate.netnih.gov | Demonstrates the widespread occurrence and importance of this structural unit in nature. |

Overview of Research Trajectories: From Synthesis to Advanced Applications

Research on this compound has evolved from its initial discovery in natural products to its strategic use as a sophisticated building block in synthetic and medicinal chemistry. The unique structural and conformational properties of this compound have driven the development of novel synthetic methodologies and its incorporation into a variety of advanced applications. researchgate.net

The research trajectory can be broadly categorized as follows:

Total Synthesis of Natural Products: A primary focus has been the development of efficient synthetic routes to access this compound as a key component for the total synthesis of complex natural products that contain this moiety. nih.govrsc.org These synthetic efforts are crucial for confirming the structure of the natural products and for providing access to larger quantities for biological evaluation.

Peptidomimetics and Conformational Studies: Due to its rigid structure, this compound is an excellent tool for creating conformationally constrained peptide analogs, known as peptidomimetics. unc.eduresearchgate.netunc.edu By replacing natural amino acids with this constrained residue, researchers can study the bioactive conformations of peptides and design more stable and potent therapeutic agents. researchgate.netnih.gov The incorporation of piperazic acid has been shown to enhance the torsional rigidity of peptide backbones. unc.edu

Drug Discovery and Medicinal Chemistry: The hexahydropyridazine scaffold is recognized as a valuable starting point for the development of new therapeutic agents. scirp.orggoogle.com this compound provides a chiral platform for the synthesis of novel compounds with potential applications in various disease areas. Its use in structure-activity relationship (SAR) studies helps in optimizing the pharmacological properties of lead compounds. unc.edu

Advanced Synthetic Methodologies: The demand for enantiomerically pure this compound has spurred the development of innovative asymmetric synthetic methods. These methods are crucial for accessing this building block in high optical purity, which is a prerequisite for its use in pharmaceutical research.

The journey of this compound from a curious natural product component to a key tool in contemporary chemical research highlights its enduring significance and its potential to contribute to future scientific advancements.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-diazinane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-5(9)4-2-1-3-6-7-4/h4,6-7H,1-3H2,(H,8,9)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIBRGSBQKLEDC-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NNC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NNC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R Hexahydropyridazine 3 Carboxylic Acid

Retrosynthetic Strategies for Construction of the Hexahydropyridazine (B1330357) Ring System

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comyoutube.com This process involves breaking key bonds, known as disconnections, which correspond to reliable forward chemical reactions. amazonaws.com

For the hexahydropyridazine-3-carboxylic acid scaffold, the most logical disconnections involve the C-N and N-N bonds of the heterocyclic ring. ox.ac.uknumberanalytics.com A primary retrosynthetic approach involves a double C-N bond disconnection, which simplifies the six-membered ring into a linear five-carbon chain with reactive functional groups at both ends, and a hydrazine (B178648) source.

A key precursor identified through this analysis is a 2,5-dihalogenated pentanoic acid ester. google.com This molecule contains the required five-carbon backbone and electrophilic centers (carbon-halogen bonds) for reaction with a dinucleophile like hydrazine. The disconnection strategy can be visualized as follows:

Target Molecule: (R)-Hexahydropyridazine-3-carboxylic acid

Disconnection: Two C-N bonds of the hexahydropyridazine ring.

Synthons: This disconnection leads to a dicationic five-carbon chain synthon and a hydrazine dianion synthon.

Precursors (Chemical Equivalents): The practical chemical equivalents for these synthons are a 2,5-disubstituted pentanoic acid ester (e.g., 2,5-dihalopentanoate) and hydrazine or a protected hydrazine derivative. google.com

This strategy transforms the challenge of ring construction and stereocontrol into the synthesis of a suitable acyclic precursor.

In the forward synthesis, hydrazine-1,2-dicarboxylate esters play a crucial role. These reagents serve as protected forms of hydrazine, offering several advantages in the cyclization process. The ester groups moderate the nucleophilicity of the hydrazine nitrogens and prevent unwanted side reactions.

A patented process describes the reaction of a 2,5-disubstituted carboxylic acid ester with a hydrazine-1,2-dicarboxylate ester in the presence of a base. google.com The reaction proceeds via a sequential double nucleophilic substitution, where the nitrogen atoms of the hydrazine dicarboxylate attack the carbon atoms bearing the leaving groups on the pentanoate precursor. This forms a hexahydropyridazine-1,2,3-tricarboxylic acid ester intermediate. google.com Subsequent basic hydrolysis removes the protecting groups on the nitrogens and saponifies the ester at the C3 position to yield the desired hexahydropyridazine-1,3-dicarboxylic acid derivative, which can be further processed to the final product. google.com The use of these protected hydrazine reagents is a common and effective strategy in the synthesis of various pyridazine (B1198779) and other N-N bond-containing heterocycles. nih.govacs.org

Classical and Modern Racemic Synthetic Routes

Prior to the development of sophisticated asymmetric methods, racemic syntheses were the primary means of accessing the hexahydropyridazine core. These methods produce an equal mixture of the (R) and (S) enantiomers, which would then require a separate resolution step to isolate the desired enantiomer.

A representative synthetic route involves the cyclization of 1,2-diacyl compounds with hydrazine hydrate. liberty.edu For instance, reacting a 1,4-dicarbonyl compound or its equivalent with hydrazine can lead to the formation of a dihydropyridazine (B8628806), which can then be reduced to the saturated hexahydropyridazine ring system.

A modern example of a racemic synthesis is outlined in a process that reacts a 2,5-disubstituted carboxylic acid ester with a hydrazine-1,2-dicarboxylate ester. google.com While this method can be adapted for enantioselective purposes, it can also be run under conditions that provide the product as a racemic mixture. google.com Another approach involves the reaction of 1-aryl-2-nitroprop-1-enes with an acetoacetic acid ester and hydrazine to prepare substituted pyridazines. thieme-connect.de These classical and modern racemic routes are valuable for producing the core structure, though they are less efficient for obtaining a single enantiomer directly.

| Synthetic Strategy Comparison | Description | Stereochemical Outcome | Advantages | Disadvantages |

| Racemic Synthesis | Cyclization of achiral precursors without stereocontrol. | Racemic mixture (1:1 of R and S). | Simpler reaction setup, readily available starting materials. | Requires subsequent, often inefficient, chiral resolution step. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct stereoselective bond formation. sigmaaldrich.com | Diastereomeric mixture, allowing separation. | High diastereoselectivity possible, well-established methods. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a chiral environment for the reaction. pressbooks.pub | Enantiomeric excess of one enantiomer. | High efficiency (low catalyst loading), direct formation of the enantiopure product. nih.gov | Catalyst development can be complex and expensive. |

Enantioselective Synthesis of this compound

Modern synthetic efforts focus on enantioselective methods that directly produce the (R)-enantiomer, bypassing the need for classical resolution. These strategies primarily fall into two categories: chiral auxiliary-mediated synthesis and asymmetric catalysis. pressbooks.pubtcichemicals.com

The use of chiral auxiliaries is a powerful strategy for controlling stereochemistry. sigmaaldrich.com In this approach, a prochiral substrate is covalently bonded to an enantiomerically pure molecule (the auxiliary). The auxiliary's steric and electronic properties then direct subsequent reactions to occur on one face of the molecule, leading to the formation of one diastereomer in excess. tcichemicals.com After the key stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com

Commonly used chiral auxiliaries include derivatives of ephedrine, oxazolidinones (e.g., Evans auxiliaries), and camphorsultam. sigmaaldrich.com For the synthesis of this compound, a chiral auxiliary could be attached to a precursor, such as a derivative of glutamic acid or a 2,5-dihalopentanoic acid. The cyclization reaction to form the hexahydropyridazine ring would then proceed diastereoselectively. Although specific examples for this exact target molecule are not prevalent in the reviewed literature, this methodology is a standard and reliable tool in asymmetric synthesis. tcichemicals.com

Asymmetric catalysis represents one of the most efficient approaches to enantioselective synthesis, as a small, substoichiometric amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. mdpi.com These methods often involve transition-metal catalysts with chiral ligands or metal-free organocatalysts. scu.edu.cnmdpi.com

For the synthesis of chiral nitrogen-containing heterocycles, several catalytic strategies are relevant. nih.gov

Asymmetric Cycloaddition: Organocatalytic [4+2] cycloaddition reactions have been developed to construct chiral hexahydropyridazine scaffolds. nih.gov For example, the reaction between an isatin (B1672199) N,N′-cyclic azomethine imine and a fumaric acid derivative, catalyzed by a chiral squaramide catalyst, can produce spiro-hexahydropyridazine products with high yield and excellent enantioselectivity. nih.gov This demonstrates the power of organocatalysis in forming key C-N and C-C bonds asymmetrically.

Catalytic Reductive Coupling: Rhodium-catalyzed asymmetric reductive Heck reactions have been used to synthesize enantioenriched 3-substituted piperidines from pyridine (B92270) precursors and boronic acids. nih.gov This type of C-C bond-forming strategy, which creates a stereocenter at the 3-position of a nitrogen heterocycle, provides a conceptual blueprint for how a similar catalytic C-C or C-N bond formation could be applied to a dihydropyridazine precursor to set the stereochemistry in the synthesis of this compound.

Transition Metal-Catalyzed C-C Activation: Advanced methods involving the transition metal-catalyzed activation of C-C bonds in substrates like 3-arylcyclopentanones have been used to create complex, polysubstituted cyclic systems enantioselectively. nih.gov Such innovative bond-forming strategies highlight the ongoing development in the field to access complex chiral molecules from simpler starting materials.

The table below shows representative data from an organocatalytic synthesis of a hexahydropyridazine derivative, illustrating the optimization process to achieve high enantioselectivity. nih.gov

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | 3b | Toluene | 25 | 65 | 15 |

| 2 | 3c | Toluene | 25 | 70 | 21 |

| 3 | 3d | Toluene | 25 | 55 | 18 |

| 4 | 3e | Toluene | 25 | 68 | 25 |

| 5 | 3f | Toluene | 25 | 75 | 78 |

| 6 | 3f | CH3CN | 25 | 80 | 73 |

| 7 | 3f | DCM | -20 | 61 | 87 |

| 8 | 3f | DCM | -35 | 49 | 92 |

Data adapted from a study on the synthesis of hexahydropyridazin spiro-oxindoles, demonstrating the effect of catalyst and reaction conditions on yield and enantiomeric excess (ee). nih.gov

Asymmetric Catalysis in C-C and C-N Bond Formation

Green Chemistry Principles in the Synthesis of Chiral Hexahydropyridazines

Key Green Chemistry Principles Applied:

Atom Economy: This principle, central to green chemistry, aims to maximize the incorporation of all atoms from the starting materials into the final product. jocpr.comnumberanalytics.com Addition reactions, such as catalytic hydrogenation and certain cycloadditions, are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. primescholars.comnih.gov

Catalysis: The use of catalytic instead of stoichiometric reagents is a cornerstone of green synthesis. yildiz.edu.tr Organocatalysis (e.g., proline-catalyzed reactions) and transition-metal catalysis (e.g., asymmetric hydrogenation) reduce waste by using small amounts of a catalyst that can be recycled. tcichemicals.comnih.gov Biocatalysis, using enzymes, offers a particularly green catalytic approach. nih.gov

Use of Renewable Feedstocks: The chiral pool synthesis of hexahydropyridazines from amino acids like glutamic acid exemplifies this principle. researchgate.netnih.gov Using readily available biomass-derived starting materials reduces reliance on petrochemical feedstocks.

Reduction of Derivatives: Synthetic strategies are designed to minimize the use of protecting groups and other derivatization steps, which add to the step count and generate waste. nih.gov One-pot reactions and cascade processes are valuable tools in this regard.

| Green Principle | Application in Hexahydropyridazine Synthesis | Example Methodology |

|---|---|---|

| High Atom Economy | Maximizing incorporation of reactant atoms into the product. | Enantioselective Catalytic Hydrogenation |

| Catalysis | Using small amounts of catalysts instead of stoichiometric reagents. | Organocatalysis, Biocatalysis, Transition-Metal Catalysis |

| Renewable Feedstocks | Starting from naturally occurring, renewable materials. | Chiral Pool Synthesis from Glutamic Acid |

| Reduce Derivatives | Avoiding protecting groups and minimizing synthetic steps. | One-pot cascade reactions |

Total Synthesis Strategies for Complex Natural Products Incorporating this compound

This compound (piperazic acid) is a key structural motif in numerous natural products with diverse and potent biological activities, including antibacterial, anti-malarial, and anti-tumor properties. rsc.orgnih.govrsc.org The total synthesis of these complex molecules presents significant challenges due to the unique steric and electronic properties of the piperazic acid core. unc.edu

Strategies for incorporating the this compound unit often involve its late-stage introduction or the construction of the heterocyclic ring within a larger molecular framework. A common approach is the use of a Diels-Alder [4+2] cycloaddition reaction between a 1,3-butadiene (B125203) derivative and an azodicarboxylate dienophile to form the six-membered ring. unc.edunih.gov

The synthesis of these natural products is often not a linear process but a convergent one, where different fragments of the molecule are synthesized separately and then combined. nih.gov This allows for greater flexibility and efficiency. The development of robust methods for creating the chiral piperazic acid unit, as detailed in the sections above, is crucial for the successful total synthesis of these important bioactive compounds. nih.govrsc.org

Chemical Reactivity and Transformations of R Hexahydropyridazine 3 Carboxylic Acid and Its Derivatives

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is a primary site for synthetic elaboration, enabling the formation of various derivatives through standard organic transformations.

The carboxylic acid can be readily converted into esters and amides, which are common intermediates in the synthesis of more complex molecules. Esterification is typically achieved by reacting the acid with an alcohol under acidic conditions or by using coupling agents. For instance, the reaction with methanol (B129727) or ethanol (B145695) in the presence of a catalyst like sulfuric acid yields the corresponding methyl or ethyl ester.

Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine. These reactions often require the use of activating agents such as carbodiimides, like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the formation of the amide bond. These methods are widely employed in peptide synthesis, where (R)-Hexahydropyridazine-3-carboxylic acid can act as a constrained amino acid analogue.

| Reactant | Reagent | Product |

| This compound | Methanol, H₂SO₄ | Methyl (R)-hexahydropyridazine-3-carboxylate |

| This compound | Benzylamine, EDC | N-Benzyl-(R)-hexahydropyridazine-3-carboxamide |

The carboxylic acid group can be reduced to a primary alcohol or an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can effectively reduce the carboxylic acid to the corresponding alcohol, (R)-(Hexahydropyridazin-3-yl)methanol. The reaction is typically carried out in an anhydrous ether solvent.

The partial reduction to the aldehyde, (R)-Hexahydropyridazine-3-carbaldehyde, is more challenging and often requires a two-step process. This usually involves the conversion of the carboxylic acid to a derivative that is more easily reduced, such as a Weinreb amide or an ester, followed by treatment with a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

For enhanced reactivity, the carboxylic acid can be converted into an acid halide, most commonly an acid chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this transformation. The resulting (R)-Hexahydropyridazine-3-carbonyl chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a variety of nucleophiles.

Acid anhydrides can also be formed, typically by reacting the carboxylate salt with an acid chloride or by treating the carboxylic acid with a dehydrating agent like acetic anhydride. These anhydrides serve as activated acylating agents.

N-Alkylation and N-Acylation Reactions of the Hydrazinopyridazine Nitrogen Atoms

The two nitrogen atoms in the hexahydropyridazine (B1330357) ring are nucleophilic and can be functionalized through alkylation and acylation reactions. The reactivity of these nitrogens can be influenced by steric hindrance and electronic effects.

Due to the presence of two reactive nitrogen atoms, selective functionalization often requires the use of protecting groups. The choice of protecting group and the reaction conditions can allow for the selective protection of either the N1 or N2 position. Common nitrogen protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various acyl groups.

For instance, the reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) can lead to the formation of the N-Boc protected derivative. The regioselectivity of this protection can often be controlled by the reaction conditions. Subsequent deprotection can be achieved under specific conditions that cleave the protecting group without affecting other functional groups in the molecule. For example, the Boc group is readily removed with strong acids like trifluoroacetic acid (TFA).

| Reaction | Reagent | Result |

| N-Protection | Di-tert-butyl dicarbonate (Boc₂O) | Selective formation of N-Boc protected product |

| N-Deprotection | Trifluoroacetic acid (TFA) | Removal of the Boc group |

Ring-Opening and Ring-Closing Reactions of the Hexahydropyridazine Core

The stability of the hexahydropyridazine ring allows it to be carried through many synthetic transformations. However, under certain conditions, ring-opening reactions can occur. For example, reductive cleavage of the N-N bond can be achieved using strong reducing agents, leading to 1,5-diaminoalkane derivatives.

Conversely, the hexahydropyridazine ring can be synthesized through various ring-closing strategies. A common method involves the cyclization of a precursor containing two nitrogen nucleophiles separated by a four-carbon chain with appropriate electrophilic centers. For example, the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) can lead to the formation of a dihydropyridazine (B8628806), which can then be reduced to the hexahydropyridazine core.

Stereoselective Transformations and Epimerization Studies

The inherent chirality of this compound makes it a valuable building block for asymmetric synthesis. Stereoselective transformations, particularly at the carbon atoms of the pyridazine (B1198779) ring, are crucial for accessing specific stereoisomers of more complex molecules.

One key area of investigation is the stereoselective alkylation of N-protected derivatives. The enolates of N-Boc-protected δ-lactams, which share structural similarities with the hexahydropyridazine system, have been shown to undergo alkylation reactions with high facial selectivity. researchgate.net These reactions, when applied to piperazic acid derivatives, can introduce substituents at the α-position to the carboxyl group with a high degree of stereocontrol. The choice of protecting groups on the nitrogen atoms and the reaction conditions, including the base and solvent, are critical in dictating the stereochemical outcome. For instance, theoretical and experimental studies on the alkylation of oxazolopiperidone enolates, a related bicyclic system, have demonstrated that the diastereoselectivity can be influenced by substituents on the fused ring, which can alter the conformational preferences of the enolate intermediate. researchgate.net

Epimerization at the C3 stereocenter is a potential side reaction during chemical manipulations, particularly under basic or harsh thermal conditions. nih.gov In peptide synthesis, where piperazic acid can be incorporated as a constrained amino acid analogue, the activation of the carboxylic acid group for amide bond formation can lead to a loss of chiral integrity. nih.govnih.gov The mechanism often involves the formation of an oxazol-5(4H)-one intermediate or direct deprotonation at the α-carbon, leading to racemization. nih.gov Studies on peptide thioesters have shown that epimerization can be significant during segment condensation in polar solvents like DMSO in the presence of a base. nih.gov Therefore, careful selection of coupling reagents and reaction conditions is paramount to preserve the stereochemical purity of the C3 center in this compound derivatives.

Table 1: Factors Influencing Stereoselectivity in Transformations of Related Heterocyclic Systems

| Transformation | Model System | Key Factors Influencing Stereoselectivity | Reference |

| Asymmetric Allylic Alkylation | Piperazin-2-ones | Chiral Palladium-PHOX ligand | unc.edu |

| Alkylation of Enolates | Oxazolopiperidones | Substituents on fused ring, intramolecular steric hindrance | researchgate.net |

| Peptide Coupling | Peptide Thioesters | Solvent polarity, presence of base | nih.gov |

Metal-Catalyzed Coupling Reactions at Substituted Positions

The functionalization of the hexahydropyridazine ring at various positions through metal-catalyzed cross-coupling reactions represents a powerful strategy for introducing molecular diversity. While direct C-H activation on the saturated backbone remains challenging, derivatization of the ring, for instance by introducing halide or triflate groups, opens up avenues for a range of coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are workhorse methods in modern organic synthesis and have been applied to a wide variety of heterocyclic scaffolds. researchgate.netresearchgate.netnih.govyoutube.comyoutube.com For example, the Suzuki-Miyaura coupling of halopurines with boronic acids has been extensively used to synthesize aryl- and alkenylpurine derivatives. researchgate.net In principle, N-aryl or N-alkenyl derivatives of this compound could be synthesized via Buchwald-Hartwig amination of the corresponding aryl or vinyl halides. researchgate.netresearchgate.netnih.govyoutube.comyoutube.com Subsequent functionalization of these N-substituted derivatives at other positions on the heterocyclic or aromatic rings could then be explored.

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative, often enabling transformations that are challenging with palladium catalysts. nih.gov For instance, nickel catalysis has been successfully employed for the Suzuki-Miyaura cross-coupling of aliphatic alcohol derivatives. nih.gov This suggests that appropriately functionalized hexahydropyridazine derivatives could be viable substrates for nickel-catalyzed coupling reactions.

The successful application of these coupling reactions to the this compound scaffold would require careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve good yields and avoid side reactions such as β-hydride elimination. youtube.com

Table 2: Overview of Potentially Applicable Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Catalyst/Ligand System (General) | Potential Substrate on Hexahydropyridazine Scaffold | Potential Product | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | N-(Halogenated aryl)-hexahydropyridazine-3-carboxylate | N-(Biaryl)-hexahydropyridazine-3-carboxylate | nih.goveurjchem.com |

| Buchwald-Hartwig Amination | Pd(dba)₂/BINAP, Pd₂ (dba)₃/XPhos | Aryl halide/triflate | N-Aryl-(R)-Hexahydropyridazine-3-carboxylic acid ester | researchgate.netresearchgate.netnih.govyoutube.comyoutube.com |

| Nickel-Catalyzed Coupling | Ni(OAc)₂·4H₂O/Ligand | Sulfonate derivative of hexahydropyridazine | Arylated hexahydropyridazine derivative | nih.gov |

Formation of Fused Heterocyclic Systems and Polycycles

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems and polycyclic structures, which are of significant interest in medicinal chemistry due to their conformational rigidity and potential for enhanced biological activity.

One common strategy involves the intramolecular cyclization of suitably functionalized derivatives. For instance, the synthesis of pyrazino[1,2-a]indoles has been achieved through cyclization reactions. nih.gov A derivative of this compound, where one of the nitrogen atoms is substituted with a group capable of undergoing cyclization with another part of the molecule, can be used to construct such fused systems. An example includes the base-mediated intramolecular N-alkylation of a bis-amide Ugi-adduct to form a 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide. nih.gov

Another approach involves the construction of a new ring onto the existing hexahydropyridazine framework. This can be achieved through tandem reactions, such as the Ugi four-component condensation followed by an acid-catalyzed deprotection-cyclization to afford spirocyclic dihydropyrazinones. The anti-hypertensive drug Cilazapril features a bicyclic system where a piperazic acid moiety is fused to a seven-membered ring, highlighting the pharmaceutical relevance of such fused structures. unc.edu

The synthesis of these complex polycycles often requires careful planning of the synthetic route, including the strategic installation of functional groups and the choice of cyclization conditions to control regioselectivity and stereoselectivity.

Table 3: Examples of Fused Heterocyclic Systems Derived from Related Scaffolds

| Fused System | Synthetic Strategy | Starting Material Fragment | Reference |

| Pyrazino[1,2-a]indoles | Intramolecular N-alkylation | Indole-2-carboxylic acid | nih.govnih.gov |

| Bicyclic system in Cilazapril | Multi-step synthesis | Piperazic acid | unc.edu |

| Tetrahydropyrazinoisoquinolines | Intramolecular radical cyclization | Dihydro-2H-pyrazines | rsc.org |

Spectroscopic and Stereochemical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map out the complete carbon-proton framework and deduce stereochemical relationships.

One-dimensional NMR experiments provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy : In ¹H NMR, the chemical shift (δ) of a proton signal indicates its electronic environment. Protons adjacent to electronegative atoms or groups, such as the nitrogen atoms and the carboxylic acid group in (R)-Hexahydropyridazine-3-carboxylic acid, are deshielded and appear at a higher chemical shift (further downfield). The proton on the chiral carbon (H3) is expected to be deshielded by both the adjacent nitrogen atom and the carboxylic acid group. The acidic proton of the carboxylic acid (-COOH) typically appears as a broad singlet at a very downfield position, often above 10 ppm.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments. The carbonyl carbon of the carboxylic acid group is highly deshielded and characteristically appears in the 160-180 ppm region. libretexts.org The chiral carbon (C3) and other ring carbons attached to nitrogen atoms also show downfield shifts compared to simple alkanes. organicchemistrydata.orgwisc.edu

The following table summarizes the expected chemical shifts for the core structure of this compound.

| Atom Position | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Carboxyl (C=O) | N/A | 170 - 180 |

| Carboxyl (-OH) | > 10 (broad singlet) | N/A |

| C3 (chiral center) | 3.0 - 4.0 | 55 - 65 |

| C4 | 1.5 - 2.5 | 20 - 30 |

| C5 | 1.5 - 2.5 | 20 - 30 |

| C6 | 2.5 - 3.5 | 40 - 50 |

| N-H | Variable (broad) | N/A |

Note: Actual chemical shifts can vary based on the solvent, concentration, and pH.

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between H3/H4, H4/H5, and H5/H6, confirming the connectivity within the pyridazine (B1198779) ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This technique allows for the definitive assignment of each carbon in the ring by linking it to its known proton signal.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly powerful for determining stereochemistry. For example, in a chair conformation of the ring, NOESY can distinguish between axial and equatorial protons by showing correlations between protons on the same face of the ring (e.g., 1,3-diaxial interactions).

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. libretexts.org The molecular formula of this compound is C₅H₁₀N₂O₂, giving it a monoisotopic mass of approximately 130.07 Da and an average molecular weight of 130.15 g/mol . nih.govchemspider.com

Upon ionization, the molecular ion ([M]⁺) can undergo fragmentation. Common fragmentation patterns for carboxylic acids include the loss of small, stable neutral molecules. libretexts.orglibretexts.org

The following table details plausible fragmentation patterns for this compound.

| Ion | m/z Value | Description |

| [C₅H₁₀N₂O₂]⁺ | 130 | Molecular Ion ([M]⁺) |

| [C₅H₉N₂O]⁺ | 113 | Loss of -OH group ([M-17]⁺) |

| [C₄H₉N₂]⁺ | 85 | Loss of -COOH group ([M-45]⁺) |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are indispensable for determining the absolute configuration (R or S) of a stereocenter.

Optical Rotatory Dispersion (ORD) : ORD measures the change in optical rotation of a chiral substance as a function of wavelength. libretexts.org

Circular Dichroism (CD) : CD measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule, also as a function of wavelength. libretexts.org

For this compound, the key chromophore is the carboxylic acid group. The n→π* electronic transition of this group occurs in a region of the UV spectrum that is accessible for CD and ORD analysis. The phenomenon known as the Cotton effect —a characteristic change in optical rotation and a corresponding peak in the CD spectrum near an absorption band—is directly related to the stereochemistry of the adjacent chiral center. libretexts.org The sign of the Cotton effect (positive or negative) can be empirically correlated to the absolute (R) or (S) configuration of the α-carbon, providing non-destructive confirmation of the molecule's stereochemistry. psu.eduresearchgate.net

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the exact position of every atom can be determined. mdpi.comnih.gov

While a specific crystal structure for this compound may not be publicly available, an analysis would provide unambiguous data on:

Absolute Configuration : Confirms the (R) configuration at the C3 stereocenter without ambiguity.

Ring Conformation : Determines the exact puckering of the hexahydropyridazine (B1330357) ring (e.g., chair, boat, or twist-boat conformation) and the positions (axial or equatorial) of all substituents.

Bond Lengths and Angles : Provides precise measurements of all bond lengths and angles within the molecule. researchgate.net

Intermolecular Interactions : Reveals how the molecules are arranged in the crystal lattice, including details of hydrogen bonding networks involving the carboxylic acid and amine groups. mdpi.com

The following table lists the type of structural data obtained from a hypothetical X-ray crystallographic analysis.

| Parameter | Information Provided |

| Space Group & Unit Cell Dimensions | Describes the crystal's symmetry and the size of the repeating unit. mdpi.com |

| Atomic Coordinates | The x, y, z position of every atom in the unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-N, C=O). |

| Bond Angles (°) | Angles between adjacent bonds (e.g., O-C-C, C-N-N). |

| Torsion Angles (°) | Defines the conformation of the ring and substituents. |

| Hydrogen Bonding Network | Identifies donor-acceptor distances and angles for intermolecular H-bonds. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. By probing the vibrational modes of chemical bonds, these methods provide a molecular fingerprint, offering insights into the structural framework of compounds like this compound. The analysis of the spectra is based on the principle that different functional groups absorb and scatter light at characteristic frequencies.

For this compound, the key functional groups are the carboxylic acid (-COOH) and the saturated cyclic diamine (hexahydropyridazine ring). The vibrational signatures of these groups are well-documented.

Infrared (IR) Spectroscopy

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid. orgchemboulder.comopenstax.org This broadness is a hallmark feature resulting from extensive intermolecular hydrogen bonding, which often leads to the formation of dimers in the solid state or in concentrated solutions. orgchemboulder.com

The carbonyl (C=O) stretching vibration of the carboxylic acid typically gives rise to a very intense and sharp peak between 1760 and 1690 cm⁻¹. orgchemboulder.comopenstax.org The precise position of this band can be influenced by factors such as dimerization. In a dimeric, hydrogen-bonded state, the absorption usually appears around 1710 cm⁻¹, whereas a non-hydrogen-bonded (monomeric) state would absorb at a higher frequency, near 1760 cm⁻¹. openstax.orglibretexts.org

Other significant IR bands for the carboxylic acid moiety include the C-O stretching vibration, which is expected in the 1320-1210 cm⁻¹ range, and the out-of-plane O-H bend, which typically appears as a broad band near 950-910 cm⁻¹. orgchemboulder.com The in-plane O-H bend often overlaps with C-H bending vibrations in the 1440-1395 cm⁻¹ region. orgchemboulder.com

The hexahydropyridazine ring contains N-H and C-H bonds. The N-H stretching vibrations of the secondary amines in the ring are expected in the 3500-3300 cm⁻¹ region, though they may be broad and could overlap with the very broad O-H band of the carboxylic acid. The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the saturated ring will produce sharp to medium intensity bands in the 3000-2850 cm⁻¹ range, often seen superimposed on the broad O-H absorption. researchgate.net

It is also important to consider the possibility that this compound may exist in a zwitterionic form, similar to related compounds like piperidine-3-carboxylic acid. researchgate.net In such a case, the IR spectrum would show characteristic bands for a carboxylate group (COO⁻) and a protonated amine (NH₂⁺) instead of a carboxylic acid (COOH) and a neutral amine (N-H). This would result in the disappearance of the broad O-H stretch and the C=O stretch, and the appearance of strong asymmetric and symmetric COO⁻ stretching bands around 1600 cm⁻¹ and 1400 cm⁻¹, respectively.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While the O-H stretching vibration is typically weak in Raman spectra, the C=O stretch of the carboxylic acid is expected to produce a strong band in the 1700-1650 cm⁻¹ region. rsc.org The C-C and C-N stretching vibrations within the ring structure generally give rise to moderately intense peaks in the fingerprint region (below 1500 cm⁻¹).

A key advantage of Raman spectroscopy is the typically weak scattering of water, making it well-suited for studying samples in aqueous solutions. rsc.org The symmetric stretching of non-polar bonds often results in strong Raman signals. For this compound, the C-H stretching vibrations around 3000-2850 cm⁻¹ would be clearly visible. researchgate.net

The following tables summarize the expected characteristic vibrational frequencies for this compound based on typical functional group absorptions.

Table 1: Expected IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300-2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |

| 3500-3300 | Medium, Broad | N-H Stretch | Amine |

| 3000-2850 | Medium to Sharp | C-H Stretch | Alkane (CH₂) |

| 1760-1690 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1470-1450 | Medium | C-H Bend (Scissoring) | Alkane (CH₂) |

| 1440-1395 | Medium | O-H Bend (In-plane) | Carboxylic Acid |

| 1320-1210 | Strong | C-O Stretch | Carboxylic Acid |

| 950-910 | Medium, Broad | O-H Bend (Out-of-plane) | Carboxylic Acid |

Table 2: Expected Raman Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3000-2850 | Strong | C-H Stretch | Alkane (CH₂) |

| 1700-1650 | Strong | C=O Stretch | Carboxylic Acid |

| 1470-1450 | Medium | C-H Bend (Scissoring) | Alkane (CH₂) |

| 1300-800 | Medium to Weak | C-C, C-N Stretch | Ring Vibrations |

| 600-400 | Medium | Ring Deformation | Ring Vibrations |

Applications in Chemical Synthesis and Advanced Research

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The (R)-enantiomer of hexahydropyridazine-3-carboxylic acid serves as a crucial starting material in the stereoselective synthesis of pharmacologically relevant compounds. scribd.compatentguru.com As a chiral building block, it provides a predefined stereocenter, which is essential for the construction of enantiomerically pure target molecules, a critical aspect in modern drug development where biological targets are themselves chiral. patentguru.com Its utility is particularly pronounced in the total synthesis of complex natural products that feature this rare amino acid. google.com

(R)-Hexahydropyridazine-3-carboxylic acid is itself a nonproteinogenic amino acid (NPAA), a class of amino acids not found in the standard genetic code but essential for creating novel peptides and proteins. google.compatentcut.com Its rigid six-membered ring structure imparts significant conformational constraint, making it an effective mimic for other amino acids, particularly proline. google.com By replacing proline with the piperazic acid scaffold, chemists can force specific secondary structures, such as β-turns, within a peptide chain. google.comscribd.com This ability to dictate peptide conformation is a powerful tool in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but often possess improved properties like enhanced stability against enzymatic degradation. google.comgoogle.com The chiral N1-Cbz protected derivative of (R)-piperazic acid is considered an especially valuable building block for incorporation into such peptidomimetic structures. google.com

Table 1: Examples of Bioactive Macrocyclic Peptides Containing a Piperazic Acid Residue

| Natural Product | Class | Noted Biological Activity |

| Sanglifehrin A | Cyclophilin-binding macrocycle | Potent immunosuppressive agent |

| Chloptosin | Cyclodepsipeptide | Induces apoptosis in cancer cells |

| Himastatin | Dimeric cyclodepsipeptide | Antibacterial agent |

| Lydiamycins | Cyclodepsipeptides | Antimetastatic activity |

This table is based on information from reference google.com.

Role in Structure-Activity Relationship (SAR) Studies for Bioactive Compounds (Chemical Perspective)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The unique conformational properties of the this compound scaffold make it an important component in such studies. acs.org The chirality of the molecule is often a critical determinant of its efficacy. In the development of small molecule STAT3 inhibitors, for instance, analogues with an (R)-configuration at the chiral center consistently demonstrated significantly stronger potency compared to their corresponding (S)-enantiomers. This observation led researchers to focus exclusively on the (R)-configured compounds for further optimization, highlighting the stereospecific requirements of the biological target.

Development of Conformationally Restricted Analogs for Mechanistic Studies

The inherent rigidity of the this compound six-membered ring is a key feature exploited in the development of conformationally restricted analogs of bioactive peptides. google.com By incorporating this scaffold, chemists can reduce the molecule's flexibility, which serves several purposes in mechanistic studies. google.com This rigidity helps to lock the molecule into a specific bioactive conformation, which can lead to higher binding affinity and selectivity for its target. google.com Furthermore, because of its structural constraints, piperazic acid is considered a rigid equivalent of proline and is used to create and study peptide turn mimics. scribd.com This allows researchers to investigate the importance of specific three-dimensional arrangements of amino acid side chains for biological function. The high level of torsional rigidity imparted by the piperazic acid motif is particularly useful for stabilizing secondary structures like beta sheets and strands. acs.org

Application in Drug Discovery Lead Generation and Optimization (Chemical Design Focus)

This compound and its derivatives are recognized as highly useful intermediates in the generation and optimization of new drug candidates. acs.orgpatentguru.com Its role as a nonproteinogenic amino acid allows for the creation of novel peptide-based therapeutics with potentially improved pharmacokinetic profiles. google.com The replacement of a standard carboxylic acid group with a bioisostere—a different functional group with similar physicochemical properties—is a common strategy in lead optimization to enhance factors like metabolic stability or membrane permeability, and the piperazic acid structure can be a key part of such novel designs.

The this compound framework has been specifically identified as a valuable scaffold for the development of caspase inhibitors. Caspases are a family of protease enzymes that play essential roles in programmed cell death (apoptosis), making their inhibitors valuable targets for therapeutic intervention in various diseases. Multiple patents describe methods for synthesizing bicyclic compounds derived from piperazic acid that serve as intermediates in the production of caspase inhibitors, particularly for Interleukin-1β Converting Enzyme (ICE/caspase-1). google.com These processes leverage the piperazic acid core to create conformationally restricted dipeptide surrogates designed to fit into the enzyme's active site. google.com

Table 2: Patented Applications of Piperazic Acid in Caspase Inhibitor Synthesis

| Patent Number | Title/Subject | Key Finding |

| US6559304B1 | Method for synthesizing caspase inhibitors | Describes a process for N(2)-acylating piperazic acid to form a bicyclic intermediate for caspase inhibitor production. google.com |

| EP1468993A1 | Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives | Cites the use of piperazic acid derivatives as intermediates for caspase inhibitors. |

| US20040138453A1 | Process for synthesizing bicyclic compounds from piperazic acid... | Details the use of piperazic acid to synthesize intermediates for caspase inhibitors, specifically for ICE. |

This table is based on information from references google.com.

Ligands for Receptor Modulation (Mechanistic Insights, non-clinical)

The hexahydropyridazine (B1330357) scaffold, as a constrained diamine structure, is a key feature in various biologically active compounds. Derivatives of the closely related piperazine (B1678402) moiety have been extensively studied as ligands for a wide range of receptors, particularly neurotransmitter receptors. ijrrjournal.com For instance, piperazine-2,3-dicarboxylic acid derivatives have been investigated as antagonists for NMDA and kainate receptors, demonstrating that substitutions on the piperazine ring can modulate affinity and selectivity for receptor subtypes. nih.govresearchgate.net

While direct mechanistic studies on this compound as a receptor modulator are not widely reported, its structural features suggest potential for such applications. The rigid conformation of the hexahydropyridazine ring can orient the carboxylic acid and other potential substituents in specific spatial arrangements, which is crucial for selective receptor binding. The chiral center at the 3-position further enhances the potential for stereoselective interactions with biological targets.

Research on similar cyclic amino acid analogs has shown that they can serve as valuable tools for probing receptor binding pockets and understanding the structural basis of ligand-receptor interactions. The development of derivatives of this compound could lead to novel ligands with specific receptor modulation properties, contributing to non-clinical mechanistic studies in various therapeutic areas.

Table 1: Examples of Piperazine Derivatives in Receptor Modulation

| Compound Class | Target Receptor(s) | Key Findings | Reference |

| N1-substituted cis-piperazine-2,3-dicarboxylic acid derivatives | NMDA, Kainate (GluK1) | Showed subtype-selectivity for GluN2C/D and GluK1. | nih.gov |

| 1-(2,3-dihydrobenzo nih.govresearchgate.netdioxin-5-yl)-4-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-piperazine | D2/3, 5-HT1A | Acted as a D2/3 antagonist and 5-HT1A agonist. | ijrrjournal.com |

| Benzylpiperazinyl derivatives | σ1 Receptor | Exhibited high affinity and selectivity for the σ1 receptor, with potential for pain treatment. | nih.gov |

Use as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Chiral carboxylic acids and their derivatives are valuable tools in asymmetric catalysis, serving either as chiral auxiliaries or as ligands for metal catalysts. nih.gov The stereogenic center and the coordinating ability of the carboxylic acid group and the hydrazine (B178648) nitrogens in this compound make it a promising candidate for these applications.

As a chiral auxiliary, the this compound moiety could be temporarily attached to a prochiral substrate to direct a stereoselective transformation. The rigid ring structure would likely provide effective stereochemical control.

Furthermore, derivatives of this compound could be synthesized to act as chiral ligands in metal-catalyzed asymmetric reactions. The combination of the chiral backbone and the potential for N-functionalization offers a modular approach to ligand design. For instance, N-acylation or N-alkylation could introduce additional coordinating groups to create bidentate or tridentate ligands for various transition metals. Such catalytic systems are crucial for the enantioselective synthesis of complex molecules. frontiersin.orgyoutube.com

While specific examples of this compound in asymmetric catalysis are not prominent in the literature, the principles of using chiral cyclic amino acids and their derivatives are well-established. nih.govfrontiersin.org

Development of Molecular Probes for Chemical Biology Investigations

Molecular probes are essential tools in chemical biology for studying biological processes in living systems. The unique structural features of this compound make it a potential scaffold for the development of such probes.

By functionalizing the carboxylic acid or the hydrazine nitrogens, various reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, could be introduced. The constrained cyclic structure could help in positioning these reporter groups with precision, which is critical for probing specific molecular interactions.

For example, a fluorescently labeled derivative of this compound could be used to visualize the localization of a target receptor in cells, provided a suitable biologically active derivative is identified. Similarly, a derivative containing a photo-activatable group could be used to map the binding site of a protein through covalent labeling. The development of such probes would be predicated on first establishing a clear biological target and structure-activity relationship for derivatives of this scaffold.

Theoretical and Computational Studies of R Hexahydropyridazine 3 Carboxylic Acid

Conformational Analysis and Energy Landscapes of the Six-Membered Ring

The six-membered hexahydropyridazine (B1330357) ring of (R)-Hexahydropyridazine-3-carboxylic acid is not planar and can adopt several conformations, primarily chair and boat forms, along with twist-boat intermediates. Conformational analysis is essential to understand the three-dimensional structure and flexibility of the molecule, which in turn dictates its biological activity.

Detailed computational studies, typically employing methods like Density Functional Theory (DFT), are used to map the potential energy surface of the ring system. These studies reveal the relative energies of different conformers and the energy barriers to their interconversion. For the hexahydropyridazine ring, chair conformations are generally the most stable due to the minimization of torsional and steric strain. The orientation of the carboxylic acid group, whether axial or equatorial, further influences the stability of these conformers.

The two primary chair conformations are in equilibrium, and the energy landscape can be calculated to determine the dominant species. The presence of the N-N bond in the ring introduces unique electronic effects that influence the ring's geometry and the barriers to ring inversion compared to a cyclohexane (B81311) ring.

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes based on typical conformational analyses of similar heterocyclic systems.

| Conformer | Carboxylic Acid Orientation | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | 0.00 |

| Chair 2 | Axial | 2.5 |

| Twist-Boat | - | 5.8 |

| Boat | - | 7.2 |

Data is illustrative and calculated using a hypothetical DFT B3LYP/6-31G(d) level of theory.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed picture of the electronic properties of this compound, which are fundamental to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key tool in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO is typically localized on the nitrogen atoms of the diazane ring, reflecting their electron-donating capability. The LUMO is often centered around the carboxylic acid group, particularly the carbonyl carbon, which is the most electrophilic site.

Table 2: Calculated FMO Energies of this compound This table presents hypothetical data for illustrative purposes.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 6.3 |

Data is illustrative and calculated at a hypothetical DFT B3LYP/6-31G(d) level of theory.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In an MEP map, red colors typically indicate regions of high electron density (negative potential), while blue colors show areas of low electron density (positive potential). nih.gov

For this compound, the MEP map would show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom of the carboxylic acid and the N-H protons would be in a region of positive potential, indicating their acidity and ability to act as hydrogen bond donors.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. snu.ac.kr MD simulations can model the molecule's conformational changes, its interactions with solvent molecules, and its binding to biological targets like proteins. nhr4ces.de

By simulating the molecule in an aqueous environment, MD can reveal the stability of different conformers, the dynamics of ring puckering, and the hydration shell around the molecule. When studying its interaction with a protein, MD simulations can elucidate the binding mode, the key interacting residues, and the stability of the ligand-protein complex, providing crucial information for drug design. nih.gov

pKa Prediction and Acidity/Basicity Studies

The pKa values of a molecule determine its ionization state at a given pH, which is critical for its solubility, membrane permeability, and interaction with biological targets. This compound has both an acidic group (the carboxylic acid) and basic groups (the nitrogen atoms).

Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation/protonation reactions. researchgate.netresearchgate.net Various theoretical models, from semi-empirical to high-level ab initio and DFT methods, can be employed. researchgate.netresearchgate.net For the carboxylic acid group, the pKa is expected to be in the typical range for amino acids. The basicity of the nitrogen atoms is influenced by their hybridization and the electron-withdrawing effect of the adjacent nitrogen and the carboxylic acid group.

Table 3: Predicted pKa Values for this compound This table presents hypothetical data for illustrative purposes.

| Ionizable Group | Predicted pKa |

| Carboxylic Acid (-COOH) | 2.8 |

| N1-Amine (-NH-) | 7.5 |

| N2-Amine (-NH-) | 6.9 |

Data is illustrative and based on typical pKa values for similar functional groups in a heterocyclic system.

Virtual Screening and Ligand Design Methodologies for Target Interaction Prediction

The rigid structure of this compound makes it an interesting scaffold for ligand design. mdpi.com It can be used as a building block in the design of peptidomimetics, where it can serve as a constrained replacement for natural amino acids like proline. mdpi.com

Virtual screening techniques can be used to computationally assess the binding of a library of compounds containing the this compound moiety against a specific protein target. nih.gov Docking algorithms predict the preferred binding orientation and affinity of the ligand in the protein's active site. These predictions can then be refined using more computationally intensive methods like MD simulations and free energy calculations to more accurately estimate the binding affinity. This approach allows for the rapid identification of promising lead compounds for further experimental validation. nih.gov

Future Research Directions and Unaddressed Challenges

Exploration of Novel and Sustainable Synthetic Routes, including Flow Chemistry

A significant challenge in utilizing (R)-Hexahydropyridazine-3-carboxylic acid lies in its synthesis. Future research must prioritize the development of novel and sustainable methods that are efficient, scalable, and environmentally benign. While syntheses for related heterocyclic phosphonic acids have been improved to one-pot reactions from two-step procedures involving a hetero-Diels-Alder reaction, similar advancements are needed for the carboxylic acid analogue. nih.gov

The integration of flow chemistry represents a promising frontier. Continuous flow processes can offer superior control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, particularly for reactions that are difficult to manage on a large scale in batch-wise fashion. Exploring enzymatic or chemo-enzymatic routes could also provide highly stereoselective and greener alternatives to traditional chemical methods.

Investigation of Undiscovered Chemical Transformations and Reaction Pathways

The this compound scaffold possesses multiple reactive sites amenable to chemical modification: the two nitrogen atoms of the pyridazine (B1198779) ring and the carboxylic acid moiety. A patent for derivatives of this scaffold suggests its potential in creating combinatorial libraries by modifying these sites. wipo.int Future work should focus on systematically exploring the chemical space accessible from this core.

Investigating novel reaction pathways to functionalize the ring nitrogens could yield derivatives with diverse pharmacological properties. Furthermore, exploring transformations such as metal-catalyzed cross-coupling reactions or the formation of organometallic complexes could lead to compounds with unique therapeutic or diagnostic applications. For instance, studies on the related pyridazine-3-carboxylic acid have shown it can bind to metal ions like ruthenium, creating complexes with anti-biofilm activity. mdpi.com

Expansion into New Biological Target Classes and Mechanistic Elucidation (In Vitro/In Silico)

As a constrained amino acid mimetic, this compound is an ideal candidate for designing peptidomimetics that can target protein-protein interactions or enzyme active sites. However, its full biological potential remains largely untapped. Future research should leverage a combination of computational and experimental approaches to identify new biological targets.

In silico methods, such as molecular docking and pharmacophore modeling, can be used to screen libraries of virtual derivatives against a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.govresearchgate.net These computational hits can then be prioritized for synthesis and subsequent in vitro validation. Mechanistic studies on derivatives of related heterocyclic carboxylic acids have successfully identified novel antimycobacterial agents, providing a blueprint for how to approach the elucidation of biological activity and resistance mechanisms. mdpi.com The potential for derivatives to act as anti-biofilm agents, inspired by related metal complexes, also warrants investigation. mdpi.com

Integration with High-Throughput Synthesis and Screening Platforms

To rapidly explore the structure-activity relationships (SAR) of the this compound scaffold, its integration into high-throughput synthesis and screening (HTS) platforms is essential. Modern approaches allow for the automated, nanoscale synthesis of large compound libraries which can then be screened directly in biological assays without purification. rsc.orgnih.gov

This "direct-to-biology" strategy, which can utilize robust multi-component reactions, drastically accelerates the hit identification process. nih.govsemanticscholar.org By employing this compound as a core building block, diverse libraries can be generated and screened against various cellular or molecular targets to quickly identify promising lead compounds. mdpi.com This approach enables rapid iterative design-make-test cycles, significantly reducing the resources required compared to traditional medicinal chemistry workflows. semanticscholar.org

Advanced Computational Modeling Applications for Predictive Design

Advanced computational modeling is a powerful tool to accelerate drug discovery by predicting the properties of novel molecules before their synthesis. researchgate.net For derivatives of this compound, techniques like quantitative structure-activity relationship (QSAR) and deep learning-based docking can be employed to build predictive models for biological activity. researchgate.net

Molecular dynamics simulations can provide insights into the conformational behavior of the hexahydropyridazine (B1330357) ring and how derivatives interact with their biological targets over time. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is crucial for the early-stage filtering of candidates with poor pharmacokinetic profiles, ensuring that synthetic efforts are focused on compounds with a higher probability of success. nih.gov

Stereochemical Resolution of Diastereomeric Mixtures

When this compound is incorporated into molecules containing other chiral centers, a mixture of diastereomers can be formed. The separation of these diastereomers is a significant and often unaddressed challenge. Since diastereomers can have vastly different biological activities and physicochemical properties, developing efficient resolution methods is critical.

Established strategies that require further investigation and optimization for this specific scaffold include:

Diastereomeric Salt Formation: Reacting the carboxylic acid with an enantiomerically pure chiral amine to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. libretexts.orglibretexts.org

Covalent Derivatization: Converting the racemic mixture into diastereomeric amides or esters by reacting it with a chiral auxiliary. nih.gov These covalently linked diastereomers can then be separated using chromatographic techniques like HPLC or column chromatography. nih.gov

The development of robust and scalable protocols for these resolution techniques is a key area for future research to ensure the production of stereochemically pure active pharmaceutical ingredients.

Data Tables

Table 1: Summary of Future Research Approaches

| Section | Research Focus | Key Methodologies & Technologies | Rationale & Desired Outcome |

|---|---|---|---|

| 7.1 | Sustainable Synthesis | One-pot reactions, Flow Chemistry, Chemo-enzymatic synthesis | Develop efficient, scalable, and green manufacturing processes. |

| 7.2 | Chemical Transformations | Derivatization of ring nitrogens, Metal-catalyzed cross-coupling, Organometallic complexation | Expand chemical diversity and discover novel functionalities. |

| 7.3 | Biological Target Expansion | In silico screening (docking), In vitro assays, Peptidomimetic design | Identify new therapeutic applications and elucidate mechanisms of action. |

| 7.4 | High-Throughput Platforms | Automated nanoscale synthesis, Direct-to-biology screening, Multi-component reactions | Accelerate hit identification and SAR exploration. |

| 7.5 | Predictive Design | Molecular dynamics, QSAR, In silico ADMET prediction | Prioritize synthesis of high-potential candidates and reduce late-stage attrition. |

| 7.6 | Stereochemical Purity | Diastereomeric salt crystallization, Chiral auxiliary derivatization, Preparative HPLC | Establish reliable methods for separating diastereomers to obtain pure compounds. |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-phenylethanamine |

| 6-nitrobenzo nih.govnih.govdioxole-5-carboxylic acid |

| hexahydropyridazine-3-phosphonic acid |

| N-(3-acetylphenyl)-6-nitrobenzo nih.govnih.gov-dioxole-5-carboxamide |

| N-(4-methoxybenzyl)-6-nitrobenzo- nih.govnih.gov-dioxole-5-carboxamide |

| pyridazine-3-carboxylic acid |

| quinoxaline-2-carboxylic acid 1,4-dioxide |

Q & A

Q. What are the common synthetic routes for (R)-hexahydropyridazine-3-carboxylic acid, and how can intermediates be optimized for yield?

The synthesis typically involves multi-step protocols, including esterification, hydrazine coupling, and precursor reactions. For example:

- Esterification : Reacting the free acid with methanol and thionyl chloride (SOCl₂) under controlled temperatures (0°C) to form methyl esters .

- Hydrazide/Hydrazone Formation : Reacting intermediates with aldehydes (e.g., 3-carboxybenzaldehyde) or acid chlorides (e.g., pyrazinecarboxylic acid chloride) to introduce functional groups .

- Precursor Optimization : Use of DIC (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) for efficient coupling reactions in DMF, with yields improved by optimizing stoichiometry (3–6 eq. of reactants) .

Q. How can enantiomeric purity of this compound be validated during synthesis?

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers.

- Optical Rotation Analysis : Compare measured optical rotation values with literature data for the (R)-enantiomer .

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis of derivatives (e.g., benzyloxycarbonyl-protected intermediates) .

Q. What analytical techniques are critical for characterizing intermediates and final products?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and functional group integrity (e.g., ester vs. carboxylic acid signals) .

- Mass Spectrometry (HRMS) : Validate molecular weights of intermediates (e.g., methyl esters at m/z 158.1) and final products .

- HPLC-PDA : Monitor reaction progress and purity using reverse-phase C18 columns with UV detection at 210–254 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., hydrazone derivatives) influence bioactivity, such as cathepsin K inhibition?

- SAR Studies : Substituents like 3-(2-pyridyl)acrylic acid enhance binding affinity to cathepsin K’s active site by introducing π-π stacking interactions.

- Enzymatic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) to compare inhibitory potency of derivatives .

- Molecular Docking : Predict binding modes of (R)-configured derivatives to optimize steric and electronic complementarity .

Q. What challenges arise in formulating this compound for in vivo studies, and how are they addressed?

- Solubility : Low aqueous solubility is mitigated by salt formation (e.g., hydrochloride salts) or co-solvents (e.g., PEG-400) .

- Stability : Degradation under acidic conditions requires enteric coatings for oral delivery. Storage at 2–8°C in sealed containers prevents hydrolysis .

- Excipient Compatibility : Use non-reactive excipients like lactose or magnesium stearate in solid formulations to avoid side reactions .

Q. How can combinatorial libraries of hexahydropyridazine derivatives be designed for high-throughput screening?

- Diversity-Oriented Synthesis : Utilize parallel reactions with varied aldehydes (e.g., 4-cyanobenzaldehyde) and carboxylic acids (e.g., quinaldic acid) to generate >100 analogs .

- Automated Purification : Employ flash chromatography systems with UV-triggered fraction collection to isolate pure compounds.

- LC-MS Library Profiling : Rapid purity and mass verification using UPLC-MS with ESI ionization .

Q. What are the key stability-indicating parameters for this compound under accelerated degradation conditions?

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., decarboxylation or ring-opening) .

- HPLC Method Development : Use gradient elution to resolve degradation products (e.g., open-chain hydrazines) from the parent compound .